molecular formula C10H6Cl2N2 B1354678 3-Chloro-6-(3-chlorophenyl)pyridazine CAS No. 66548-94-5

3-Chloro-6-(3-chlorophenyl)pyridazine

Cat. No.: B1354678
CAS No.: 66548-94-5
M. Wt: 225.07 g/mol
InChI Key: QRFJVCQGPISREA-UHFFFAOYSA-N
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Description

3-Chloro-6-(3-chlorophenyl)pyridazine is a useful research compound. Its molecular formula is C10H6Cl2N2 and its molecular weight is 225.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-(3-chlorophenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-8-3-1-2-7(6-8)9-4-5-10(12)14-13-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFJVCQGPISREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508200
Record name 3-Chloro-6-(3-chlorophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66548-94-5
Record name 3-Chloro-6-(3-chlorophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological & Application

Synthesis of 3-Chloro-6-(3-chlorophenyl)pyridazine via Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Synthesis of 3-Chloro-6-(3-chlorophenyl)pyridazine via Suzuki-Miyaura Coupling

Abstract

This application note details a robust, scalable protocol for the synthesis of this compound (Target 3 ) via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3,6-dichloropyridazine and (3-chlorophenyl)boronic acid. The method addresses the critical challenge of site-selectivity—specifically, restricting the reaction to mono-arylation while suppressing the formation of the symmetric 3,6-bis(aryl) byproduct. By optimizing the solvent system to 1,2-dimethoxyethane (DME)/water and utilizing controlled stoichiometry, this protocol achieves high isolated yields (>75%) with excellent purity, suitable for downstream diversification in drug discovery campaigns targeting GABA-A receptors or p38 MAP kinases.

Introduction & Strategic Analysis

Pyridazine cores are "privileged scaffolds" in medicinal chemistry due to their ability to engage in


-stacking interactions and serve as bioisosteres for phenyl rings or pyridines. However, the functionalization of the symmetric precursor, 3,6-dichloropyridazine , presents a classic statistical challenge.

The Chemical Challenge: The starting material possesses two equivalent electrophilic sites (C3 and C6). Standard Suzuki conditions often lead to a mixture of:

  • Mono-adduct (Desired): 3-Chloro-6-arylpyridazine.

  • Bis-adduct (Impurity): 3,6-Diarylpyridazine.

  • Homocoupling: Biaryl formation from the boronic acid.

The Solution: This protocol leverages the electronic deactivation that occurs after the first oxidative addition/reductive elimination cycle. Once the first aryl group is installed, the remaining C-Cl bond becomes slightly less reactive towards the oxidative addition of Palladium(0) compared to the electron-deficient dichloride precursor, provided the catalyst loading and temperature are strictly controlled.

Retrosynthetic Logic

The synthesis relies on the disconnection of the C-C bond at the C6 position.

Retrosynthesis Figure 1: Retrosynthetic analysis of the target scaffold. Product This compound (Target) Disconnection Suzuki-Miyaura Disconnection Product->Disconnection Precursors 3,6-Dichloropyridazine + (3-Chlorophenyl)boronic acid Disconnection->Precursors

Critical Process Parameters (CPP)

To ensure reproducibility and "Self-Validating" success, the following parameters must be adhered to:

ParameterConditionRationale (Causality)
Stoichiometry 1.0 equiv Boronic Acid : 1.2 equiv DichlorideUsing a slight excess of the electrophile (dichloride) statistically favors mono-substitution and ensures complete consumption of the boronic acid, simplifying purification.
Catalyst Pd(PPh

)

(5 mol%)
Tetrakis(triphenylphosphine)palladium(0) is robust for aryl chlorides on electron-deficient heterocycles. The phosphine ligands prevent rapid catalyst aggregation.
Base Na

CO

(2.0 M aq)
Mild inorganic bases prevent the hydrolysis of the remaining chlorine atom, a side reaction observed with stronger bases like hydroxides or alkoxides.
Solvent DME / H

O (2:1)
Dimethoxyethane provides optimal solubility for the polar pyridazine core while the water phase dissolves the inorganic base, creating an efficient biphasic interface.
Degassing Argon Sparging (20 min)Critical: O

promotes homocoupling of boronic acids (Suzuki-type oxidative coupling) and oxidizes the phosphine ligands, deactivating the catalyst.

Detailed Experimental Protocol

Reagents & Equipment[1][2][3][4][5][6][7]
ReagentMW ( g/mol )Equiv.[1][2]Amount
3,6-Dichloropyridazine 148.981.2894 mg
(3-Chlorophenyl)boronic acid 156.371.0782 mg
Pd(PPh

)

1155.560.05289 mg
Na

CO

105.992.05.0 mL (2M aq)
1,2-Dimethoxyethane (DME) --15 mL

Equipment: 50 mL Schlenk flask or 3-neck Round Bottom Flask (RBF), reflux condenser, inert gas (Ar/N


) line, oil bath.
Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL Schlenk flask and allow it to cool under a stream of Argon.

  • Solvent Preparation: In a separate vessel, combine DME (15 mL) and 2M Na

    
    CO
    
    
    
    (5 mL). Sparge vigorously with Argon for 20 minutes to remove dissolved oxygen.[3]
    • Checkpoint: Failure to deoxygenate will result in the formation of 3,3'-dichlorobiphenyl (homocoupling impurity).

  • Reagent Addition: To the Schlenk flask, add 3,6-Dichloropyridazine (894 mg, 6.0 mmol) and Pd(PPh

    
    )
    
    
    
    (289 mg, 0.25 mmol).
    • Note: Adding the catalyst to the electrophile first allows for pre-complexation.

  • Initiation: Add the degassed solvent mixture to the flask via syringe. Stir for 5 minutes at room temperature.

  • Nucleophile Addition: Add (3-Chlorophenyl)boronic acid (782 mg, 5.0 mmol) in one portion.

    • Expert Tip: If bis-arylation proves problematic in your specific setup, dissolve the boronic acid in 2 mL DME and add it dropwise over 30 minutes at reflux.

  • Reaction: Heat the mixture to 85°C (external oil bath temperature) . Stir vigorously (800 rpm) for 6–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3) every 2 hours. The starting dichloride (Rf ~0.6) will remain (due to excess), but the boronic acid should disappear. The product appears at Rf ~0.4.

  • Work-up:

    • Cool to room temperature.[3][1][4][5][6]

    • Dilute with Ethyl Acetate (30 mL) and Water (20 mL).

    • Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

    • Combine organic layers and wash with Brine (saturated NaCl, 30 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Purification:

    • The crude residue will contain the product, excess 3,6-dichloropyridazine, and phosphine oxides.

    • Flash Column Chromatography: Silica gel (40 g cartridge).

    • Eluent: Gradient 0%

      
       30% Ethyl Acetate in Hexanes.
      
    • The excess 3,6-dichloropyridazine elutes first, followed by the desired mono-coupled product.

Analytical Data (Expected)
  • Appearance: Off-white to pale yellow solid.

  • Yield: 75–85% (based on boronic acid).[7]

  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    
    
    8.05 (d, J = 1.8 Hz, 1H, Ar-H), 7.92 (dt, J = 7.5, 1.5 Hz, 1H, Ar-H), 7.85 (d, J = 8.8 Hz, 1H, Pyridazine-H), 7.60 (d, J = 8.8 Hz, 1H, Pyridazine-H), 7.48–7.42 (m, 2H, Ar-H).
  • MS (ESI): m/z calculated for C

    
    H
    
    
    
    Cl
    
    
    N
    
    
    [M+H]
    
    
    225.0; found 225.1.

Mechanism & Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the oxidative addition preference for the electron-deficient pyridazine ring.

Mechanism Figure 2: Suzuki-Miyaura Catalytic Cycle for Chloropyridazines. Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 3,6-Dichloropyridazine Complex1 Pd(II) Intermediate (Ar-Pd-Cl) OxAdd->Complex1 Transmetal Transmetallation (Base Activated Boronate) Complex1->Transmetal + Ar-B(OH)3 / Base Complex2 Diaryl Pd(II) Complex Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim Product 3-Chloro-6-arylpyridazine + Regenerated Pd(0) RedElim->Product Product->Pd0 Cycle Repeats

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<30%) Catalyst poisoning by Pyridazine nitrogens.Switch to Pd(dppf)Cl

(5 mol%). The bidentate ligand prevents formation of unreactive Pd-N species.
High Bis-arylation Excess boronic acid or high local concentration.Ensure 3,6-Dichloropyridazine is in excess (1.5 equiv).[2] Use slow addition of boronic acid via syringe pump.
Hydrolysis (OH product) Base is too strong or reaction time too long.Switch from Na

CO

to K

PO

or reduce reaction time. Ensure temperature does not exceed 90°C.
Black Precipitate "Pd Black" formation (catalyst decomposition).Insufficient ligands or oxygen leak. Add 10 mol% extra PPh

or re-degas solvents.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol. (Accessed 2023). Link

  • Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2017, 8 , 40-62. Link

  • Gong, Y., et al. "Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines." ResearchGate, 2010. Link

  • Lau, Y. K., et al. "Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates."[6] Organic Syntheses, 2016, 93 ,[6] 14. Link

  • ChemicalBook. "3-CHLORO-6-(4-CHLOROPHENYL)-PYRIDAZINE synthesis methods." (Accessed 2023). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Regioselectivity in Unsymmetrical Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Troubleshooting Manual Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Status: Active | Updated: February 14, 2026

Introduction: The Diazine Dilemma

Pyridazines (1,2-diazines) are privileged scaffolds in drug discovery due to their high polarity, capacity for


-stacking, and ability to act as hydrogen bond acceptors. However, synthesis of unsymmetrical  pyridazines presents a notorious regioselectivity challenge. Whether you are employing classical condensation, Inverse Electron Demand Diels-Alder (IEDDA) cycloadditions, or late-stage C-H functionalization, controlling the position of substituents is the primary failure mode.

This guide provides an autonomous troubleshooting framework based on frontier molecular orbital (FMO) theory and recent methodological advances (e.g., Baran’s blocking strategies, Boger’s IEDDA rules).

Module 1: Inverse Electron Demand Diels-Alder (IEDDA)

The Scenario: You are reacting a 1,2,4,5-tetrazine with a dienophile (alkyne or enamine) to form a pyridazine, but you are observing poor regioselectivity or low yields.

Mechanistic Grounding

In IEDDA, the reaction is driven by the interaction between the LUMO of the tetrazine (diene) and the HOMO of the dienophile .[1] Regioselectivity is dictated by the alignment of the atomic coefficients in these orbitals. The atom with the largest coefficient in the tetrazine LUMO will bond with the atom possessing the largest coefficient in the dienophile HOMO.[2]

Troubleshooting Protocol

Issue 1: Formation of 1:1 Regioisomeric Mixtures

  • Root Cause: Electronic match and steric factors are competing or are insufficient to differentiate the transition states.

  • Solution: Alter the electronic bias of the dienophile.

    • Action: If using a terminal alkyne, the steric bulk usually directs the R-group to the position distal to the most bulky group on the tetrazine. However, electronics often override sterics.

    • Protocol: Switch to Alkynyl Sulfides . Recent data indicates that thio-substituted alkynes provide superior regiocontrol due to the strong donation of the sulfur lone pair, raising the HOMO coefficient at the

      
      -carbon.
      

Issue 2: "Wrong" Isomer Formation with Electron-Poor Tetrazines

  • Root Cause: Boger’s Reversal. Sulfoxide or sulfone-substituted tetrazines can exhibit reversed regioselectivity compared to standard electronic models due to secondary orbital interactions.

  • Solution: Verify the electronic nature of your tetrazine substituents (C3 vs. C6).

    • Rule of Thumb: Electron-Withdrawing Groups (EWGs) on the tetrazine lower the LUMO energy, accelerating the reaction.[1] To control regio, ensure one substituent is significantly more electron-withdrawing (e.g.,

      
       or 
      
      
      
      ) than the other.
Visualization: IEDDA Regioselectivity Logic

IEDDA_Logic Start IEDDA Reaction (Tetrazine + Alkyne) Check_Sub Analyze Tetrazine Substituents (C3/C6) Start->Check_Sub Symmetric Symmetric? (R1 = R2) Check_Sub->Symmetric Asymmetric Asymmetric (R1 ≠ R2) Check_Sub->Asymmetric Result_Sym No Regio Issue (Yield Optimization only) Symmetric->Result_Sym Check_Dienophile Check Dienophile Polarization Asymmetric->Check_Dienophile Terminal_Alkyne Terminal Alkyne Check_Dienophile->Terminal_Alkyne Weak Bias Push_Pull Push-Pull Alkyne (e.g., Ynamine, Thioalkyne) Check_Dienophile->Push_Pull Strong Bias Outcome_Mix Risk: Mixture (Sterics vs Electronics) Terminal_Alkyne->Outcome_Mix Outcome_Clean High Selectivity (Electronic Control) Push_Pull->Outcome_Clean

Caption: Decision flow for predicting and correcting regioselectivity in IEDDA pyridazine synthesis.

Module 2: Condensation Reactions (Paal-Knorr Type)

The Scenario: You are condensing a 1,4-dicarbonyl compound with a substituted hydrazine (e.g., methylhydrazine) and obtaining inseparable regioisomers.

Mechanistic Grounding

The reaction proceeds via initial nucleophilic attack of the hydrazine nitrogen on a carbonyl carbon.

  • Hydrazine: The substituted nitrogen (

    
    ) is more nucleophilic (inductive effect of alkyl group) but more sterically hindered. The unsubstituted nitrogen (
    
    
    
    ) is less nucleophilic but sterically accessible.
  • Dicarbonyl: Reactivity depends on the electrophilicity (aldehyde > ketone) and steric crowding of the carbonyls.

Troubleshooting Protocol

Issue: 1,4-Diketone yields ~1:1 mixture with Methylhydrazine

  • Root Cause: The difference in electrophilicity between the two ketones is insufficient to drive selective attack by the distinct hydrazine nitrogens.

  • Solution 1: Stepwise Cyclization (The Enaminone Route)

    • Instead of a diketone, use an enaminone or

      
      -halo hydrazone .
      
    • Protocol: React an enaminone (masked 1,3-dicarbonyl equivalent) with a diazonium salt or hydrazine. This locks the first C-N bond formation step, forcing the second step to close the ring in a pre-determined orientation [1].

Solution 2: The "Steric Mismatch" Strategy

  • If you must use a 1,4-diketone, ensure one carbonyl is significantly bulkier (e.g.,

    
    -Butyl vs. Methyl).
    
  • Outcome: The unsubstituted

    
     of the hydrazine will attack the more hindered carbonyl (driven by the reversibility of the initial attack and thermodynamic stability of the intermediate), while the substituted
    
    
    
    attacks the less hindered carbonyl.

Data: Regioselectivity in Hydrazine Condensations

Substrate (1,4-Dicarbonyl)HydrazineMajor Product MechanismSelectivity (Approx)
Symm. DiketoneMethylhydrazineN/A1:1 (Statistical)
Keto-AldehydeMethylhydrazine

attacks Aldehyde (Kinetically controlled)
> 10:1

-unsat

-keto ester
HydrazineConjugate addition firstHigh
EnaminoneHydrazineStepwise condensationExclusive

Module 3: Late-Stage Functionalization (Minisci Reaction)

The Scenario: You have a formed pyridazine core and attempt to add an alkyl group via Minisci radical substitution, but the reaction occurs at the wrong carbon (C4 vs C5) or over-alkylates.

Mechanistic Grounding

Pyridazines are electron-deficient. Under acidic Minisci conditions, the ring is protonated, further lowering the LUMO. Nucleophilic alkyl radicals attack the most electron-deficient positions.

  • Innate Preference: Generally C4/C5 (beta to nitrogen).

  • Problem: If the pyridazine is unsymmetrical (e.g., 3-substituted), distinguishing between C4 and C5 is difficult solely based on electronics.

Troubleshooting Protocol

Issue: Poor C4 vs. C5 Selectivity

  • Root Cause: Similar orbital coefficients at C4 and C5 in 3-substituted pyridazines.

  • Solution: The "Blocking Group" Strategy (Baran Method)

    • Concept: Install a removable group that sterically or electronically deactivates one position, or use a directing group strategy.

    • Protocol: Use a Maleate-derived blocking group .[3][4] React the pyridazine with maleic anhydride to form a zwitterionic intermediate that directs alkylation to the specific position (often C4) due to the steric shielding of the other site [2].

Issue: Low Conversion / Polymerization

  • Root Cause: Standard aqueous/acidic conditions (AgNO3/Persulfate) are too harsh or the radical is quenching.

  • Solution: Switch to non-acidic conditions or organic radical precursors.

    • Reagent: Use Zinc sulfinates (Baran reagents) or carboxylic acids with selectfluor (photoredox).

    • Solvent: DMSO often improves radical lifetime and selectivity compared to biphasic water/DCM.

Visualization: Minisci Selectivity Workflow

Minisci_Flow Start Pyridazine C-H Functionalization Condition_Check Check Conditions: Acidic vs Neutral Start->Condition_Check Direct_Minisci Standard Minisci (Acid/Ag/Persulfate) Condition_Check->Direct_Minisci Blocking_Strat Blocking Group Strategy (Maleate/Fumarate) Condition_Check->Blocking_Strat Result_Dirty Result: C4/C5 Mix + Polyalkylation Direct_Minisci->Result_Dirty Solvent_Tweak Solvent Switch: Use DMSO/TFE Result_Dirty->Solvent_Tweak Troubleshoot Result_Clean Result: C4 Selective (Mono-alkylation) Blocking_Strat->Result_Clean

Caption: Workflow for achieving regioselective alkylation on pyridazine cores using blocking group strategies.

FAQs: Rapid Fire Troubleshooting

Q: I am trying to synthesize a 3-amino-6-arylpyridazine. My condensation gives a mess. What is the alternative? A: Avoid direct condensation. Use the IEDDA approach . React a 3-amino-6-methylthio-1,2,4,5-tetrazine (or similar) with an aryl alkyne. The amino group on the tetrazine is a strong EDG, which raises the LUMO, making the reaction slower but often cleaner if the alkyne is activated. Alternatively, synthesize a 3,6-dichloropyridazine and perform sequential Pd-catalyzed cross-coupling (Suzuki) and amination (Buchwald). The difference in reactivity between the first and second chloride is often sufficient for differentiation.

Q: My Minisci reaction on a 3-chloropyridazine is stripping off the chlorine. Why? A: Radical ipso-substitution. The carbon-chlorine bond is weak toward radical attack, especially if the ring is protonated. Fix: Switch to a Trifluoroborate (Molander) radical precursor or use photoredox conditions (Ir catalyst, Blue LED) which are milder and less likely to cause hydrodehalogenation than thermal persulfate conditions.

Q: Can I predict IEDDA regioselectivity using simple software? A: Yes. Calculate the FMO coefficients (HOMO for alkyne, LUMO for tetrazine) using DFT (e.g., B3LYP/6-31G*).

  • Rule: Connect Large(HOMO) to Large(LUMO).

  • Warning: If coefficients are similar (<0.1 difference), expect mixtures. In that case, use a tethered approach (intramolecular IEDDA) to enforce regiochemistry.

References

  • Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination. Source: Organic Chemistry Frontiers (RSC).[5] URL:[Link]

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (Applicable to Pyridazines). Source: Journal of the American Chemical Society (Baran Lab). URL:[Link]

  • Regioselective Inverse Electron Demand Diels-Alder Reactions of N-Acyl 6-Amino-3-(methylthio)-1,2,4,5-tetrazines. Source: Journal of the American Chemical Society (Boger Lab). URL:[Link]

  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Source: Chemical Communications (RSC).[6] URL:[Link]

Sources

Technical Support Center: Controlling Hydrolysis of Chloropyridazines Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on managing the hydrolysis of chloropyridazines under basic conditions. Uncontrolled hydrolysis can lead to reduced yields of desired products and the formation of unwanted pyridazinone byproducts. This guide offers troubleshooting advice and frequently asked questions to help you navigate the complexities of working with these versatile heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my chloropyridazine unexpectedly converting to a pyridazinone?

This is a classic sign of hydrolysis, a common reaction for chloropyridazines, especially under basic conditions. The pyridazine ring is π-deficient, making it susceptible to nucleophilic attack.[1] In the presence of hydroxide ions (from your basic medium) or even water, the chlorine atom can be displaced by a hydroxyl group, which then tautomerizes to the more stable pyridazinone form.

Q2: What is the underlying mechanism of this hydrolysis?

The hydrolysis of chloropyridazines in basic conditions typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.[2][3] This is an addition-elimination process.[4] First, a nucleophile (like a hydroxide ion) attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a negatively charged intermediate called a Meisenheimer complex.[3][5][6] This intermediate is stabilized by the electron-withdrawing nature of the nitrogen atoms in the pyridazine ring.[2][5] In the second step, the chloride ion is eliminated as the leaving group, and the aromaticity of the ring is restored, yielding the pyridazinone product.[4][6]

Q3: How do pH and temperature affect the rate of hydrolysis?

Both pH and temperature are critical factors that can significantly influence the rate of hydrolysis.[7][8][9][10]

  • pH: An increase in pH leads to a higher concentration of hydroxide ions, which are potent nucleophiles. This directly accelerates the rate of the SNAr reaction, leading to faster hydrolysis.[7][8]

  • Temperature: Increasing the reaction temperature generally increases the rate of most chemical reactions, including hydrolysis.[7][10] Higher temperatures provide the necessary activation energy for the nucleophilic attack and subsequent elimination steps.

Q4: Can the substituents on the pyridazine ring influence hydrolysis?

Absolutely. The electronic properties of other substituents on the pyridazine ring play a crucial role. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbon atom attached to the chlorine, making it more susceptible to nucleophilic attack and thus accelerating hydrolysis.[2][3][5] Conversely, electron-donating groups (EDGs) can decrease the rate of hydrolysis by reducing the partial positive charge on the reaction center. The position of these substituents also matters; EWGs at positions ortho or para to the chlorine atom are particularly effective at stabilizing the Meisenheimer intermediate through resonance.[5][6]

Q5: Are there alternative reaction pathways I should be aware of?

While SNAr is the most common mechanism, under very strong basic conditions and in the absence of activating groups, an elimination-addition mechanism involving a "pyridyne" intermediate is possible, though less common for pyridazines compared to benzene derivatives.[6] Additionally, other nucleophiles present in the reaction mixture can compete with hydroxide, leading to different substitution products.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem 1: Rapid and Uncontrolled Hydrolysis Leading to Low Yield of the Desired Product.

Symptoms:

  • Major product observed by TLC, LC-MS, or NMR corresponds to the pyridazinone derivative.

  • Low recovery of the intended product after workup.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Action
Excessively High pH A high concentration of hydroxide ions drives the SNAr reaction forward, favoring hydrolysis.[7][8]Carefully control the pH of your reaction. Use a weaker base or a buffered system if your desired reaction allows. Consider non-aqueous basic conditions if feasible.
Elevated Reaction Temperature Higher temperatures accelerate the rate of hydrolysis.[7][10]Run the reaction at a lower temperature. While this may slow down your desired reaction, it can disproportionately reduce the rate of hydrolysis, improving selectivity.
Presence of Water in Solvents or Reagents Water can act as a nucleophile, leading to hydrolysis, especially at elevated temperatures or in the presence of a base.Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Prolonged Reaction Time The longer the chloropyridazine is exposed to basic conditions, the greater the extent of hydrolysis.Monitor the reaction progress closely using techniques like TLC or LC-MS.[11][12][13] Quench the reaction as soon as the starting material is consumed to minimize hydrolysis of the product.
Problem 2: Inconsistent Results and Poor Reproducibility.

Symptoms:

  • Varying ratios of desired product to pyridazinone byproduct between batches.

  • Difficulty in obtaining consistent yields.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Action
Inconsistent Base Stoichiometry Minor variations in the amount of base can lead to significant changes in pH, directly impacting the hydrolysis rate.[8]Accurately measure the amount of base used. For solid bases, ensure they are not hygroscopic or have been properly dried. For liquid bases, use calibrated pipettes.
Variability in Water Content Small, unnoticed amounts of water in solvents or reagents can lead to inconsistent levels of hydrolysis.Standardize your procedure for drying solvents and reagents. Consider using a Karl Fischer titrator to quantify water content in your starting materials for critical reactions.
Atmospheric Moisture Reactions run in open flasks can absorb moisture from the air, especially on humid days, leading to variable hydrolysis.Always run moisture-sensitive reactions under an inert atmosphere (nitrogen or argon).
Problem 3: Formation of Other Unidentified Byproducts.

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material, desired product, or the expected pyridazinone.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Action
Reaction with Other Nucleophiles If other nucleophilic species (e.g., amines, thiols) are present in the reaction mixture, they can compete with hydroxide to displace the chloride.[4][14]Identify and eliminate any unintended nucleophiles. If another nucleophilic reaction is intended, optimize conditions (e.g., temperature, stoichiometry) to favor that reaction over hydrolysis.
Ring-Opening Reactions Under very harsh basic conditions, the pyridazine ring itself can be susceptible to cleavage, leading to complex mixtures of byproducts.[15]Avoid excessively harsh conditions (e.g., very high concentrations of strong bases, prolonged heating). Use the mildest conditions necessary to achieve the desired transformation.

Visualizing the Process

To better understand the factors at play, the following diagrams illustrate the hydrolysis mechanism and the key variables to control.

Hydrolysis_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination Chloropyridazine Chloropyridazine Meisenheimer Meisenheimer Complex (Intermediate) Chloropyridazine->Meisenheimer + OH⁻ Pyridazinone Pyridazinone Meisenheimer->Pyridazinone - Cl⁻

Caption: SNAr mechanism of chloropyridazine hydrolysis.

Control_Factors center Hydrolysis Rate pH High pH pH->center Temp High Temperature Temp->center Water Water Presence Water->center EWG Electron-Withdrawing Groups EWG->center

Sources

Recrystallization techniques for high-purity 3-Chloro-6-(3-chlorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: High-Purity Recrystallization of 3-Chloro-6-(3-chlorophenyl)pyridazine

Introduction

Achieving pharmaceutical-grade purity (>99.5%) for This compound is a critical bottleneck in the synthesis of downstream GABA-A receptor modulators and other bioactive pyridazine derivatives.[1]

The primary challenge in purifying this intermediate lies in its synthesis origin—typically a Suzuki-Miyaura coupling of 3,6-dichloropyridazine.[1] This route invariably introduces three persistent impurities:

  • Regio-defects/Over-reaction: 3,6-bis(3-chlorophenyl)pyridazine (Bis-impurity).[1]

  • Starting Material: Unreacted 3,6-dichloropyridazine.

  • Catalyst Residues: Palladium species (often colloidal).[2]

This guide moves beyond generic protocols to provide a self-validating purification system designed to exploit the specific solubility differentials of the chloropyridazine scaffold.

Module 1: Solvent Systems & Thermodynamics

The solubility profile of this compound is dominated by the electron-deficient pyridazine ring and the lipophilic chlorophenyl substituent.[1] It exhibits "Goldilocks" polarity—too polar for pure hexanes, but often too lipophilic for pure water.[1]

Recommended Solvent Systems
SystemCompositionRoleMechanism of Action
Primary (Recommended) Toluene / Heptane Solvent / Anti-solventπ-Stacking / Exclusion: Toluene solubilizes the aromatic core via π-π interactions at high temp (

).[1] Heptane forces crystallization upon cooling, effectively rejecting the more soluble 3,6-dichloropyridazine.[1]
Secondary (Green) Ethanol / Water Solvent / Anti-solventPolarity Shift: Excellent for removing inorganic salts and boronic acid residues. Warning: Avoid if product contains hydrolyzable impurities.
Tertiary (Scavenging) Ethyl Acetate / Hexane Solvent / Anti-solventIntermediate Polarity: Useful if the crude material is highly "tarry" or oily. Keeps polar tars in solution while the product crystallizes.

Critical Insight: The Bis-impurity (symmetric) usually has a higher melting point and lower solubility than the target Mono-product due to efficient crystal packing. [1] * If Bis-impurity is high (>5%):[1][3] Perform a hot filtration in Toluene. The Bis-impurity often remains solid while the target dissolves.

  • If Bis-impurity is low (<1%):[1] Standard recrystallization will likely reject it into the mother liquor if cooling is slow.

Module 2: The Purification Protocol (Step-by-Step)

This protocol integrates Palladium scavenging directly into the recrystallization workflow to save a unit operation.

Phase A: Dissolution & Scavenging
  • Charge: Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add Toluene (approx. 5-7 mL per gram of crude).

  • Heat: Heat to reflux (

    
    ). The solution should become clear. If solids persist, add Toluene in 1 mL increments.[1]
    
    • Checkpoint: If distinct, non-flocculent solids remain despite adding 20% excess solvent, this is likely the Bis-impurity .[1] Filter it off while hot.[4]

  • Pd Removal: Add Activated Carbon (e.g., Darco G-60, 5 wt% relative to mass) or Silica-Thiol scavenger (2 wt%).[1] Stir at reflux for 15-30 minutes.

  • Hot Filtration: Filter the hot mixture through a pre-warmed Celite pad (sintered glass funnel) to remove the carbon/silica. Wash the pad with minimal hot Toluene.

Phase B: Controlled Crystallization
  • Nucleation: Allow the clear filtrate to cool slowly to room temperature with gentle stirring.

  • Anti-Solvent Addition: Once the solution reaches

    
    , add Heptane  dropwise until a faint turbidity (cloud point) persists.[1] Re-heat slightly to clear it, then let cool.
    
    • Target Ratio: Final Toluene:Heptane ratio is typically 1:1 to 1:2.

  • Maturation: Cool to

    
     in an ice bath for 2 hours.
    
  • Isolation: Filter the crystals. Wash with cold Heptane/Toluene (3:1 mix).[1] Dry under vacuum at

    
    .[1]
    

Module 3: Visualization of the Workflow

The following diagram illustrates the decision logic for impurity management during the process.

RecrystallizationLogic Start Crude this compound SolventCheck Dissolve in Refluxing Toluene (110°C) Start->SolventCheck SolidsPresent Are solids present at reflux? SolventCheck->SolidsPresent HotFilter Hot Filtration (Remove Bis-Impurity) SolidsPresent->HotFilter Yes (Insoluble Bis-Product) AddScavenger Add Activated Carbon/Silica-Thiol (Reflux 15 min) SolidsPresent->AddScavenger No (Clear Solution) HotFilter->AddScavenger Filtrate Filtrate Clear Filtrate (Target in Solution) FilterScavenger Filter through Celite (Hot) AddScavenger->FilterScavenger Cooling Controlled Cooling to 50°C FilterScavenger->Cooling AntiSolvent Add Heptane (Cloud Point) Cooling->AntiSolvent FinalCool Cool to 0°C (Ice Bath) AntiSolvent->FinalCool Isolate Filter & Dry FinalCool->Isolate

Caption: Decision matrix for removing insoluble bis-impurities and palladium residues during the hot phase of recrystallization.

Module 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

  • Cause: This occurs when the solution temperature drops below the "liquid-liquid phase separation" (LLPS) boundary before it hits the solubility curve. It is common in Toluene/Heptane systems if the Heptane is added too fast or too hot.

  • Fix:

    • Re-heat to dissolve the oil.

    • Add a "seed crystal" of pure product at the cloud point.

    • Slow down the Heptane addition.[5]

    • Switch to Ethyl Acetate/Hexane if the issue persists (esters are better at stabilizing the polar pyridazine core).

Q2: The crystals are grey/brown even after recrystallization.

  • Cause: Residual Palladium.[6] Pyridazine nitrogens are excellent ligands for Pd, making it "sticky."[1]

  • Fix: Standard carbon may fail. Use a Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) during the hot dissolution step (Phase A, Step 4).[1] The sulfur binds Pd much more tightly than the pyridazine nitrogen does.

Q3: I have low recovery yield (<60%).

  • Cause: The product is too soluble in Toluene.

  • Fix:

    • Increase the ratio of Heptane (Anti-solvent).

    • Lower the final temperature to

      
      .
      
    • Concentrate the mother liquor and run a "second crop" (Note: Second crops usually have lower purity).

Q4: Can I use water as an anti-solvent?

  • Advisory: While Ethanol/Water works, water can promote hydrolysis of the chloro-group to a pyridazinone (OH group) if the heating is prolonged or if trace acid is present. Toluene/Heptane is chemically safer for chloro-substituted heterocycles.[1]

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol. (Provides protocols for Suzuki coupling and handling chloropyridazine intermediates). Link[1]

  • Organic Syntheses. (2013). Synthesis of alpha-Carbolines via Pd-Catalyzed Coupling of 2,3-Dichloropyridine. (Detailed methodology for Pd-catalyzed coupling and purification of chloro-heterocycles). Link[1]

  • Biotage. (2023).[7][8][9] How to Remove Palladium in Three Easy Steps. (Guidelines on metal scavenging from pharmaceutical intermediates). Link

  • Sigma-Aldrich. 3-Chloro-6-(4-chlorophenyl)pyridazine Product Data. (Physical properties and handling of regio-isomeric analogs). Link

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Chlorophenyl Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the analysis of nitrogen-containing heterocyclic compounds, a deep understanding of their behavior under mass spectrometric conditions is paramount for unambiguous structural elucidation and metabolite identification. This guide provides an in-depth technical comparison of the fragmentation patterns of chlorophenyl pyridazines observed under Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry. By understanding the distinct and complementary information each technique provides, analysts can devise more robust and informative analytical workflows.

The Significance of Fragmentation Analysis in Drug Discovery

Chlorophenyl pyridazines represent a core scaffold in many biologically active molecules. Their structural characterization is a critical step in drug discovery and development. Mass spectrometry is an indispensable tool for this purpose, and a thorough understanding of the fragmentation pathways is essential for interpreting the resulting mass spectra. This knowledge allows for the confident identification of the parent molecule, its metabolites, and degradation products in complex biological matrices.

Fundamental Principles: A Tale of Two Ionization Techniques

The fragmentation of a molecule in a mass spectrometer is highly dependent on the ionization technique employed. For chlorophenyl pyridazines, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): This is a "hard" ionization technique where the analyte molecule in the gas phase is bombarded with high-energy electrons (typically 70 eV).[1][2][3] This process imparts significant internal energy to the molecule, leading to the formation of a radical cation (M+•) that readily undergoes extensive and often complex fragmentation.[4][5] The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from solution.[4][5] It typically produces protonated molecules ([M+H]+) with low internal energy, resulting in minimal fragmentation in the ion source.[5] To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated, activated by collision with an inert gas (Collision-Induced Dissociation, CID), and the resulting fragment ions are analyzed.[5]

Electron Ionization (EI-MS): Unraveling the Core Structure

Under electron impact, chlorophenyl pyridazines are expected to exhibit characteristic fragmentation patterns dominated by cleavages of the heterocyclic ring and the substituent groups. The high energy of EI-MS leads to the formation of a prominent molecular ion peak, a key feature for many pyridazine and phthalazine compounds.[6][7]

Expected Fragmentation Pathways:

  • Loss of N₂: A primary fragmentation pathway for the pyridazine ring is the expulsion of a neutral nitrogen molecule (N₂), leading to a stable cyclobutadiene-like or a phenyl-substituted cyclobutadiene radical cation.

  • Cleavage of the N-N Bond: The inherent weakness of the N-N single bond in the pyridazine ring makes its cleavage a favorable fragmentation route. This can initiate a cascade of further bond cleavages.

  • Loss of Chlorine Radical (•Cl): The chlorophenyl moiety will characteristically lose a chlorine radical, resulting in a fragment ion at [M-35]+ and [M-37]+, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl.

  • Loss of HCl: The elimination of a neutral hydrochloric acid molecule is another common fragmentation pathway for chloroaromatic compounds.

  • Fragmentation of the Phenyl Ring: Subsequent fragmentation of the phenyl ring can lead to the loss of acetylene (C₂H₂).

Caption: Predicted EI-MS fragmentation of chlorophenyl pyridazines.

Electrospray Ionization Tandem MS (ESI-MS/MS): Probing with Precision

ESI-MS/MS of protonated chlorophenyl pyridazines provides complementary and often more controlled structural information compared to EI-MS. The fragmentation is directed by the protonation site, which is likely to be one of the nitrogen atoms of the pyridazine ring.

Expected Fragmentation Pathways:

  • Cross-Ring Cleavages: A hallmark of the fragmentation of fused pyridazine systems under ESI-MS/MS is the occurrence of characteristic cross-ring cleavages of the pyridazine ring.[8] This can lead to the formation of multiple diagnostic fragment ions.

  • Loss of Small Neutral Molecules: The protonated molecule can lose small, stable neutral molecules such as HCN or NH₃.

  • Cleavage at the Phenyl-Pyridazine Bond: The bond connecting the chlorophenyl ring to the pyridazine ring can cleave, leading to the formation of a protonated pyridazine ion and a neutral chlorobenzene molecule, or a chlorophenyl cation and a neutral pyridazine molecule. The relative abundance of these ions will depend on their respective stabilities.

  • Loss of HCl: Similar to EI-MS, the neutral loss of HCl from the protonated molecule is an expected fragmentation pathway.

Caption: Predicted ESI-MS/MS fragmentation of chlorophenyl pyridazines.

Comparative Analysis: EI-MS vs. ESI-MS/MS

The choice between EI-MS and ESI-MS/MS depends on the analytical question being addressed.

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS/MS)
Ionization Hard ionization, extensive fragmentationSoft ionization, minimal initial fragmentation
Parent Ion Molecular ion (M+•), often prominentProtonated molecule ([M+H]+), typically the base peak
Fragmentation Complex, provides a detailed "fingerprint"Controlled, targeted fragmentation of the parent ion
Information Excellent for library matching and initial structural elucidationIdeal for targeted analysis, metabolite identification, and quantitative studies
Sample Intro Typically via Gas Chromatography (GC)Typically via Liquid Chromatography (LC)

Experimental Protocol: Acquiring High-Quality Mass Spectra

The following is a general protocol for the analysis of chlorophenyl pyridazines by LC-ESI-MS/MS.

A. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the chlorophenyl pyridazine standard in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition.

  • Matrix Samples: For analysis in biological matrices, perform a suitable extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences.

B. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode).

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B, hold, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

C. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

  • Nebulizing and Drying Gas (N₂): Optimize flow rates for best signal.

  • MS Scan Mode: Full scan from m/z 50 to 500 to determine the protonated molecule.

  • MS/MS Scan Mode: Product ion scan of the [M+H]+ ion. Optimize collision energy to achieve a good distribution of fragment ions.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Analysis Stock 1 mg/mL Stock Solution Working 1-10 µg/mL Working Solution Stock->Working LC_Column C18 Column Working->LC_Column Gradient Water/Acetonitrile Gradient (0.1% Formic Acid) ESI_Source ESI+ Source Gradient->ESI_Source Full_Scan Full Scan (m/z 50-500) ESI_Source->Full_Scan Product_Ion_Scan Product Ion Scan of [M+H]+ Full_Scan->Product_Ion_Scan Data_Analysis Data_Analysis Product_Ion_Scan->Data_Analysis Data Interpretation

Caption: A typical LC-ESI-MS/MS workflow.

Conclusion

The mass spectral fragmentation of chlorophenyl pyridazines is highly dependent on the ionization technique employed. EI-MS provides a detailed fragmentation fingerprint useful for structural confirmation and library searching, while ESI-MS/MS offers controlled fragmentation that is ideal for targeted analysis and quantification. By leveraging the strengths of both techniques, researchers can gain a comprehensive understanding of the structure and behavior of these important heterocyclic compounds.

References

  • Bowie, J. H., et al. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690.
  • Bowie, J. H., et al. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. ConnectSci, Australian Journal of Chemistry, 20(12), 2677-2690.
  • Pesyan, N. N., et al. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and 3-aryl-7-thioxo-7,8-dihydro-6H-pyrimido[4,5-c]pyridazine-5-ones: Dimers containing water cluster and quasi-covalent hydrogen bond. Growing Science.
  • Kádár, Z., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(11), 1163-1170.
  • Dampc, M., et al. (2018). Electron impact ionization and cationic fragmentation of the pyridazine molecules. The European Physical Journal D, 72(12), 213.
  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1124.
  • Al-Naggar, A. A. (2000).
  • Al-Naggar, A. A. (2000). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho.
  • Coad, P., & Coad, R. A. (1965). Nucleophilic Substitution at the Pyridazine Ring Carbons. II. Synthesis of Pyridazinonyl- and Bispyridazinonylpyridazines. The Journal of Organic Chemistry, 30(5), 1657-1659.
  • Zenobi, R., & Buess, D. (2015). Comparison of pyridine and pyrazine derivatives distributions in exhaled breath and exhaled breath condensate after smoking. European Journal of Mass Spectrometry, 21(6), 829-832.
  • Appelhans, A. D., et al. (2014). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(10), 1779-1791.
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2), 003.
  • Pesyan, N. N., et al. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). SciSpace.
  • National Institute of Standards and Technology. (n.d.). Pyridazine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Dampc, M., et al. (2018). Electron impact ionization and cationic fragmentation of the pyridazine molecules. MOST Wiedzy.
  • Li, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5897.
  • de Hoffmann, E., & Stroobant, V. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Marinković, A., et al. (2009). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Journal of the Serbian Chemical Society, 74(3), 225-234.
  • Varmuza, K., & Krenmayr, P. (2019).
  • Afonso, C., et al. (2019). Studying Charge Migration Fragmentation of Sodiated Precursor Ions in Collision-Induced Dissociation at the Library Scale. Journal of the American Society for Mass Spectrometry, 30(10), 2097-2107.
  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6527.
  • Aguiar, G. P. S., et al. (2025). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 36(5), e20240219.
  • da Silva, A. A., et al. (2023). juvenile hormone iii: source reactions and collision-induced dissociation in esi-ms/ms. Journal of the Brazilian Chemical Society, 34(8), 1603-1611.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Chloro-6-(3-chlorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-Chloro-6-(3-chlorophenyl)pyridazine Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Safety Summary & Risk Profile

Compound Class: Halogenated Heterocycle / Pyridazine Derivative Physical State: Solid (Fine Crystalline Powder)

As a Senior Application Scientist, I advise treating this compound not merely as a generic chemical, but as a reactive electrophile . The chlorine atom at the 3-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (


). This reactivity, which makes it valuable for synthesizing GABA-A receptor modulators or kinase inhibitors, also defines its biological hazard profile: it has the potential to alkylate biological macromolecules (proteins/DNA).

Critical Hazards (Inferred from Structural Analogs):

  • Respiratory Irritant (High Risk): Fine dust generation during weighing is the primary exposure vector.

  • Ocular/Dermal Irritant: The halogenated motif suggests significant irritation potential (H315, H319).[1]

  • Potential Sensitizer: Due to its reactivity with nucleophilic residues (e.g., cysteine) in skin proteins.

The PPE Matrix: Defense-in-Depth

Do not rely on a single barrier. This matrix is designed to create redundancy.

Protection ZoneStandard Protocol (mg scale)High-Risk Protocol (>10g or micronized)Scientific Rationale
Hand Protection Double Gloving: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (0.14 mm)Laminate Barrier: Silver Shield® or chemically resistant laminate under outer nitrile gloves.Halogenated heterocycles can permeate standard nitrile over time. Double gloving provides a "breakthrough buffer" and allows outer glove removal without exposing skin.
Respiratory Engineering Control: Certified Fume Hood (Face velocity: 80–100 fpm).PAPR or N95: If hood work is impossible, a Powered Air Purifying Respirator (PAPR) with HEPA filters is mandatory.The solid state poses an inhalation risk. The 3-chloro moiety is potentially bioactive; inhalation avoids first-pass metabolism, increasing toxicity risks.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Face Shield + Goggles Safety glasses are insufficient for powders that can drift behind lenses. Goggles form a seal against dust ingress.
Body Lab Coat (Buttoned) Natural fiber/blend.Tyvek® Sleeves/Apron Wrist gaps between glove and coat are the most common exposure point. Impervious sleeves bridge this gap.

Operational Workflow: The "Zero-Contact" Cycle

This workflow minimizes the generation of static-charged dust, which is the primary cause of laboratory contamination with pyridazine solids.

Phase A: Preparation & Weighing
  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance. Pyridazine derivatives are often static-prone; static discharge can cause "powder jumping."

  • The "Cofferdam" Method: Line the balance with a secondary containment tray (disposable weigh boat or plastic sheet). Never weigh directly on the balance pan.

  • Solvent Selection: When dissolving, avoid using methanol initially if an exothermic reaction is possible. Use Dichloromethane (DCM) or Ethyl Acetate, but be aware that DCM permeates gloves rapidly—change outer gloves immediately after solvent handling.

Phase B: Synthesis & Transfer
  • Closed Transfer: If adding the solid to a reaction vessel, use a powder funnel with a long stem that reaches below the joint neck to prevent residue on the ground glass joint (which causes seizing and exposure during cleaning).

  • Temperature Control: If performing nucleophilic substitution on the 3-Cl position, anticipate exotherms. Have an ice bath ready before addition.

Phase C: Decontamination & Cleanup
  • Solvent Wash: Do not use water initially. The compound is likely lipophilic. Wipe surfaces with a DCM-soaked paper towel (held with tongs), followed by an ethanol wipe, and finally a soap/water wash.

  • Indicator Check: If available, use UV light (254 nm) to inspect the work area. The conjugated pyridazine-phenyl system often fluoresces; dark spots on a glowing background (quenching) or bright spots indicate contamination.

Visualization: Safe Handling Loop

The following diagram illustrates the logical flow of handling to prevent cross-contamination.

SafeHandling Start Storage (Cool, Dry, Dark) PPE PPE Donning (Double Nitrile + Goggles) Start->PPE Retrieve Weigh Weighing (Fume Hood + Anti-Static) PPE->Weigh Transfer to Hood React Reaction/Transfer (Closed System) Weigh->React Slow Addition Clean Decontamination (Solvent -> Soap) React->Clean Post-Process Clean->PPE Doffing Protocol Waste Disposal (Halogenated Stream) Clean->Waste Solid/Liquid Separation

Figure 1: The "Zero-Contact" operational loop ensures that PPE is donned before the chemical leaves storage and is only removed after verification of decontamination.

Disposal & Emergency Response

Disposal Protocol
  • Segregation: This compound contains two chlorine atoms. It must be disposed of in the Halogenated Organic Waste stream. Do not mix with non-halogenated solvents, as this complicates incineration procedures.

  • Quenching: If you have a reactive reaction mixture, quench with a mild nucleophile (like water or dilute NaOH) to consume the reactive 3-chloro functionality before disposal, only if the protocol explicitly calls for it. Otherwise, dispose as solid hazardous waste.

Emergency Response (Spill)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Upgrade: Don a P100 respirator if dust is airborne.

  • Dry Clean: Do not wet the powder (creates a sludge). Cover with a spill pad or use a HEPA vacuum.

  • Chemical Neutralization: Wipe the area with a dilute surfactant solution.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

  • PubChem. (n.d.). 3-Chloro-6-phenylpyridazine (Analogous Safety Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Respiratory Protection (29 CFR 1910.134). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.